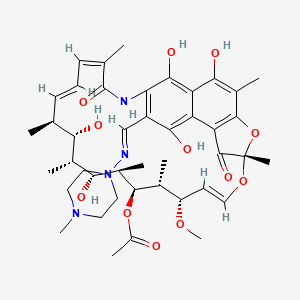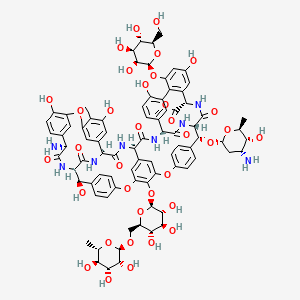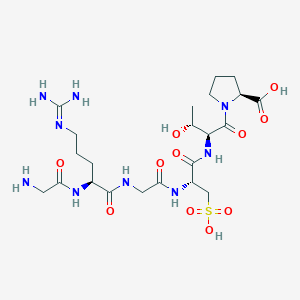
Rovatirelin
Vue d'ensemble
Description
Rovatirelin is an orally active and brain-penetrant thyrotropin-releasing hormone (TRH) mimetic . It has a higher receptor affinity than taltirelin .
Synthesis Analysis
The synthesis of Rovatirelin involves several steps. The N-terminus fragments (4S)-2-Oxooxazolidine-4-carboxylic acid (3a) and (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid (3b) are synthesized from N-benzyloxycarbonyl-L-serine and N-benzyloxycarbonyl-L-threonine respectively .Molecular Structure Analysis
Rovatirelin has a molecular formula of C16H22N4O4S . Its molecular weight is 366.44 . The InChI key for Rovatirelin is WTXWDXWZGJGIHV-URBCHYCLSA-N .Physical And Chemical Properties Analysis
Rovatirelin is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Effect on Ataxia in Mouse Models : Rovatirelin demonstrated a dose-dependent reduction in the fall index in a mouse model of hereditary ataxia, suggesting its potential to improve motor function in spinocerebellar ataxia (SCA) model animals. Its action was found to be more potent than that of taltirelin, a clinically used treatment for SCD in Japan (Ijiro et al., 2020).
Clinical Trials for Cerebellar Ataxia : Two phase 3 clinical trials investigated the efficacy of rovatirelin in patients with cerebellar ataxia due to SCD. The results indicated that rovatirelin is a potentially effective treatment option for SCD, although the primary endpoint showed no significant difference between rovatirelin and placebo in these studies (Nishizawa et al., 2020).
Effects on the Central Noradrenergic System : A study on rovatirelin’s electrophysiological and pharmacological effects showed that it exerts a central nervous system (CNS)-mediated action through the central noradrenergic system. These findings indicate a more potent effect of rovatirelin compared to taltirelin, suggesting its therapeutic potential in patients with SCD (Ijiro et al., 2015).
Amelioration of Motor Dysfunction in Rat Models : In rat models of sporadic SCD, rovatirelin significantly decreased the fall index and increased locomotor activity, indicating its potential to ameliorate motor dysfunction. The study also highlighted the roles of acetylcholine and dopamine neurotransmission in rovatirelin-mediated effects (Ijiro et al., 2022).
Non-Clinical Pharmacokinetic Profiles : A study investigated the pharmacokinetic profiles of rovatirelin, highlighting its oral bioavailability, brain penetration, and metabolic stability. These findings support the potential of rovatirelin as an improved treatment for SCD compared to taltirelin (Kobayashi et al., 2019).
Drug Interactions with Itraconazole : Research on the pharmacokinetics of rovatirelin revealed interactions with itraconazole, a CYP3A4/5 and P-glycoprotein inhibitor. This study provides insights into the drug-drug interaction potential of rovatirelin (Kobayashi et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWDXWZGJGIHV-URBCHYCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174385 | |
| Record name | Ravatirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rovatirelin | |
CAS RN |
204386-76-5 | |
| Record name | Rovatirelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204386765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rovatirelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ravatirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROVATIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DL0X410PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)



![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)